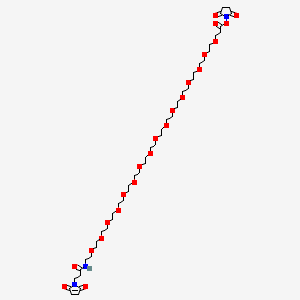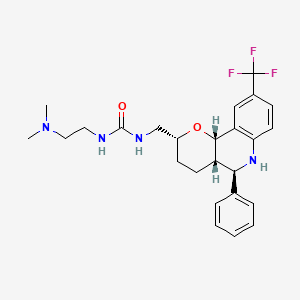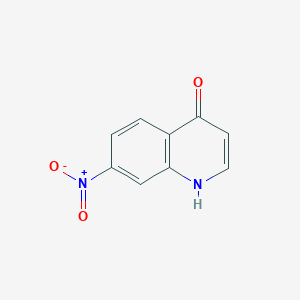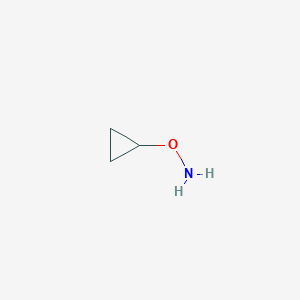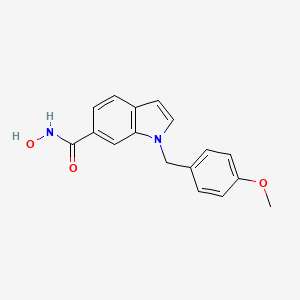
PCI-34051
概要
説明
PCI-34051 is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit metalloproteases.
作用機序
Mode of Action
PCI-34051 inhibits HDAC8 with an IC50 of 10 nM, showing over 200-fold selectivity over other HDAC isoforms .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to induce apoptosis in T-cell lymphomas or leukemias via a unique mechanism of action involving phospholipase C-c1 (PLCc1) activation . Rapid intracellular calcium mobilization from the endoplasmic reticulum (ER) and later cytochrome c release from mitochondria are essential for the apoptotic mechanism . Furthermore, it has been shown to affect the MAP kinase pathway .
Pharmacokinetics
It is known that this compound is a potent and specific hdac8 inhibitor, suggesting that it may have good bioavailability and selectivity .
Result of Action
This compound has been shown to suppress cell proliferation in wild-type p53 ovarian cancer cells . It also enhances anti-cancer effects when treated with other inhibitors in various cancer types . Moreover, it has been found to induce apoptosis in T-cell lymphomas or leukemias .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a murine model of asthma, this compound was found to attenuate airway inflammation, fibrosis, and remodeling . .
生化学分析
Biochemical Properties
PCI-34051 interacts with HDAC8, a member of the class I HDAC family . HDAC8 is known to regulate microtubule integrity and muscle contraction . The interaction between this compound and HDAC8 leads to the inhibition of HDAC8, which in turn affects various biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of HDAC8. This inhibition leads to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce the levels of reactive oxygen species and nitric oxide in cells, as well as decrease the expression of fibrosis markers such as hydroxyproline, matrix metalloproteinases-9, and alpha smooth muscle actin .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to HDAC8 and inhibiting its activity . This inhibition leads to changes in gene expression and affects various cellular processes . For example, it has been shown to reduce the protein expressions of HDAC8 and Nuclear factor-κB (NF-κB), as well as Mitogen-Activated Protein Kinases (MAPKs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly reduce inflammatory cell recruitment, oxidative stress, and the expression of fibrosis markers over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a murine model of asthma, this compound (administered at a dosage of 0.5 mg/kg) was shown to ameliorate inflammation and fibrosis .
Metabolic Pathways
This compound is involved in the HDAC8 metabolic pathway . By inhibiting HDAC8, it affects the activity of this enzyme and can lead to changes in metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PCI-34051 typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Hydroxylation: The hydroxamic acid group can be introduced by reacting the carboxamide with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Methoxybenzyl Protection: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
PCI-34051 has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a metalloprotease inhibitor, which could be useful in the treatment of diseases such as cancer and bacterial infections.
Biology: The compound can be used to study the role of metalloproteases in various biological processes.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as metal chelation.
類似化合物との比較
Similar Compounds
N-hydroxy-1H-indole-6-carboxamide: Lacks the methoxybenzyl group but retains the hydroxamic acid functionality.
1-(4-methoxybenzyl)-1H-indole-6-carboxamide: Lacks the hydroxamic acid group but retains the methoxybenzyl group.
Uniqueness
PCI-34051 is unique due to the presence of both the hydroxamic acid and methoxybenzyl groups. This combination allows it to chelate metal ions effectively while also providing potential for further functionalization through the methoxybenzyl group.
特性
IUPAC Name |
N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGHIGYPXNABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647187 | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950762-95-5 | |
| Record name | PCI-34051 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PCI-34051 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PCI-34051 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, , , , , ]. HDAC8 belongs to the class I histone deacetylases, a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, thereby regulating gene expression.
A: this compound binds to the catalytic domain of HDAC8 with high affinity (Ki = 10 nM) and exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms [, , ]. The crystal structures of Schistosoma mansoni HDAC8 in complex with this compound have been solved, providing insights into the molecular interactions responsible for its selectivity [, ].
ANone: Inhibition of HDAC8 by this compound leads to a variety of downstream effects, depending on the cell type and context. Some of the observed effects include:
- Increased acetylation of HDAC8 substrates: This has been observed for both histone and non-histone proteins, such as SMC3 [, ].
- Induction of apoptosis: This has been particularly observed in T-cell lymphoma and leukemia cell lines [, , ].
- Inhibition of cell proliferation: This effect has been observed in various cancer cell lines, including ovarian cancer [], neuroblastoma [], and multiple myeloma [].
- Modulation of cytokine production: this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, in various cell types and disease models [, ].
- Enhancement of anti-tumor immunity: Studies suggest that this compound can impair the suppressive function of regulatory T cells and promote anti-tumor immune responses [].
- Modulation of gene expression: RNA sequencing analysis has revealed that this compound treatment can alter the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response [, ].
ANone: The molecular formula of this compound is C17H16N2O3, and its molecular weight is 296.32 g/mol.
ANone: While specific spectroscopic data is not provided in the provided abstracts, researchers typically characterize this compound using techniques such as NMR and mass spectrometry.
ANone: The provided abstracts primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility and stability, catalytic properties, computational chemistry aspects, stability and formulation, SHE regulations, dissolution and solubility, analytical method validation, quality control, environmental impact, recycling and waste management, research infrastructure, historical context, and cross-disciplinary applications is not discussed in the provided research papers.
A: Several studies have explored the structure-activity relationships of this compound analogs [, , , ]. Key findings include:
ANone: this compound has shown efficacy in various in vivo models, including:
- Inflammatory disease models: It reduced ear swelling in a mouse model of contact hypersensitivity and decreased BALF cell counts in a mouse model of rhinovirus-induced asthma exacerbation [, ].
- Peritoneal fibrosis model: this compound administration prevented peritoneal fibrosis progression in a mouse model induced by high glucose dialysate [].
- Acute kidney injury model: It demonstrated efficacy in a rodent model of AKI, supporting its therapeutic potential for this condition [].
- Cancer models: this compound inhibited tumor growth in a mouse xenograft model of malignant peripheral nerve sheath tumors (MPNST) [].
- Anthrax lethal toxin model: It rendered LeTx-exposed murine macrophages responsive to LPS in pro-IL-1β production [] and protected against LeTx-induced cell cycle arrest in human monocytic THP-1 cells [].
ANone: Various in vitro models have been employed to investigate this compound's activity, including:
- Cell lines: Multiple myeloma [], acute myeloid leukemia [], T-cell lymphoma [], ovarian cancer [], neuroblastoma [, ], human bronchial smooth muscle cells [], and macrophages [, ].
- Primary cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with rheumatoid arthritis and psoriasis [], human bronchial cells [], human peritoneal mesothelial cells (HPMCs) [], primary bone marrow-derived macrophages [], and mouse cortical neurons [].
- Organoids: Human kidney organoids [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,5-Diacetyloxy-6-azido-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B7908939.png)
